An In-depth Technical Guide to Boc-N-Amido-PEG4-propargyl: A Versatile Linker for Advanced Drug Development
An In-depth Technical Guide to Boc-N-Amido-PEG4-propargyl: A Versatile Linker for Advanced Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Boc-N-Amido-PEG4-propargyl is a heterobifunctional linker that has emerged as a valuable tool in the field of bioconjugation and drug discovery, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are novel therapeutic modalities that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2][3] This guide provides a comprehensive overview of the chemical structure, properties, and applications of Boc-N-Amido-PEG4-propargyl, with a focus on its role in the development of PROTACs. Detailed experimental protocols and workflow diagrams are provided to facilitate its practical application in a research setting.
Chemical Structure and Properties
Boc-N-Amido-PEG4-propargyl possesses three key functional components: a tert-butyloxycarbonyl (Boc) protected amine, a tetraethylene glycol (PEG4) spacer, and a terminal propargyl group.[4] The Boc group provides a stable protecting group for the amine functionality, which can be readily removed under mild acidic conditions.[4] The hydrophilic PEG4 spacer enhances the aqueous solubility and cell permeability of the resulting conjugate, which are crucial properties for effective drug delivery.[5] The terminal propargyl group serves as a reactive handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1][2][6]
The chemical structure of Boc-N-Amido-PEG4-propargyl is as follows:
Table 1: Physicochemical Properties of Boc-N-Amido-PEG4-propargyl
| Property | Value | Reference(s) |
| Chemical Formula | C16H29NO6 | [4] |
| Molecular Weight | 331.4 g/mol | [4] |
| CAS Number | 1219810-90-8 | [4] |
| Appearance | Colorless to pale yellow oil or solid | N/A |
| Purity | ≥95-98% | N/A |
| Solubility | Soluble in DMSO, DCM, DMF | [4] |
| Storage | -20°C | [4] |
Applications in PROTAC Synthesis
The unique trifunctional nature of Boc-N-Amido-PEG4-propargyl makes it an ideal linker for the modular synthesis of PROTACs. A typical PROTAC consists of a "warhead" that binds to the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2][3] The synthesis of a PROTAC using Boc-N-Amido-PEG4-propargyl generally involves a two-step process:
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl group of the linker is reacted with an azide-functionalized E3 ligase ligand or warhead. This highly specific and efficient reaction forms a stable triazole linkage.[5][7]
-
Boc Deprotection and Amide Coupling: The Boc protecting group is removed from the amine terminus of the linker under acidic conditions. The newly exposed amine is then coupled to the carboxylic acid of the other binding partner (either the warhead or the E3 ligase ligand) via an amide bond formation reaction.
This modular approach allows for the rapid and efficient synthesis of a library of PROTACs with varying warheads, E3 ligase ligands, and linker attachment points, facilitating the optimization of their biological activity.[7]
Experimental Protocols
The following are detailed, representative protocols for the key reactions involved in the synthesis of a PROTAC using Boc-N-Amido-PEG4-propargyl.
Protocol 1: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the general procedure for the CuAAC reaction between Boc-N-Amido-PEG4-propargyl and an azide-functionalized binding partner (e.g., an E3 ligase ligand).
Materials:
-
Boc-N-Amido-PEG4-propargyl
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-N-azide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as a ligand to stabilize Cu(I))
-
Solvent: Dimethylformamide (DMF) or a mixture of tert-butanol and water
Procedure:
-
In a clean, dry reaction vial, dissolve Boc-N-Amido-PEG4-propargyl (1.0 eq) and the azide-functionalized E3 ligase ligand (1.0-1.2 eq) in the chosen solvent.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2-0.5 eq) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1-0.2 eq) in water. If using TBTA, pre-mix the CuSO₄·5H₂O with TBTA (0.1-0.2 eq) in the solvent.
-
To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution (or the pre-mixed Cu/TBTA solution).
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1-4 hours.
-
Upon completion, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting triazole-linked product by flash column chromatography on silica gel.
Protocol 2: Boc Deprotection in Solution Phase
This protocol outlines the removal of the Boc protecting group from the amine terminus of the linker.
Materials:
-
Boc-protected intermediate from Protocol 1
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Toluene (for co-evaporation)
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Cool the solution to 0°C in an ice bath.
-
Add TFA (typically 20-50% v/v in DCM) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.
-
To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).
-
The resulting TFA salt of the deprotected amine can often be used directly in the next step without further purification. If necessary, the free amine can be obtained by neutralization with a mild base (e.g., saturated sodium bicarbonate solution during an aqueous workup).
Protocol 3: Amide Bond Formation
This protocol describes the coupling of the deprotected amine with a carboxylic acid-functionalized binding partner (e.g., a warhead).
Materials:
-
Deprotected amine-linker-E3 ligase ligand intermediate (from Protocol 2)
-
Carboxylic acid-functionalized warhead
-
Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: N,N-Diisopropylethylamine (DIPEA)
-
Solvent: Anhydrous DMF
Procedure:
-
In a reaction vial under an inert atmosphere (e.g., argon or nitrogen), dissolve the carboxylic acid-functionalized warhead (1.0 eq) and the coupling agent (e.g., HATU, 1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.0-3.0 eq) to the mixture and stir for 5-10 minutes to pre-activate the carboxylic acid.
-
Add a solution of the deprotected amine-linker-E3 ligase ligand intermediate (1.0-1.2 eq) in anhydrous DMF to the activated ester solution.
-
Stir the reaction mixture at room temperature overnight. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 5% lithium chloride solution (to remove DMF), and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product by preparative High-Performance Liquid Chromatography (HPLC).
PROTAC-Mediated Protein Degradation Workflow
The following diagram illustrates the general workflow for the development and biological evaluation of a PROTAC synthesized using Boc-N-Amido-PEG4-propargyl.
Signaling Pathway of PROTAC Action
The mechanism of action of a PROTAC involves hijacking the cell's natural protein degradation machinery, the ubiquitin-proteasome system. The following diagram illustrates this signaling pathway.
Conclusion
Boc-N-Amido-PEG4-propargyl is a highly versatile and valuable linker for the synthesis of complex bioconjugates, particularly PROTACs. Its well-defined structure, featuring orthogonal reactive handles and a beneficial PEG spacer, allows for a modular and efficient approach to drug discovery. The detailed protocols and workflows provided in this guide are intended to serve as a practical resource for researchers and scientists working to harness the power of targeted protein degradation for the development of novel therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design, synthesis, and biological evaluation of potent FAK-degrading PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. t-Boc-N-Amido-PEG4-propargyl, 1219810-90-8 | BroadPharm [broadpharm.com]
- 5. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Boc-N-Amido-PEG4-propargyl | PROTAC连接子 | MCE [medchemexpress.cn]
- 7. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
